
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The general reaction scheme is as follows:
- The aromatic aldehyde (4-nitrobenzaldehyde) reacts with the aromatic ketone (5-methyl-2-thienyl ketone) in the presence of a base.
- The reaction mixture is stirred at room temperature or heated to reflux.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-aminophenyl)-.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, carboxylic acids
Reduction: Amino derivatives
Substitution: Substituted chalcones with various functional groups
科学的研究の応用
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:
Inhibit enzymes: The compound can inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
Modulate signaling pathways: It can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses.
Induce apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
類似化合物との比較
2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- can be compared with other chalcones, such as:
2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-: Lacks the 5-methyl-2-thienyl group, resulting in different chemical and biological properties.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-(4-nitrophenyl)-: Contains a methoxy group instead of a thienyl group, leading to variations in reactivity and applications.
The uniqueness of 2-Propen-1-one, 3-(5-methyl-2-thienyl)-1-(4-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
58235-89-5 |
|---|---|
分子式 |
C14H11NO3S |
分子量 |
273.31 g/mol |
IUPAC名 |
3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-7-13(19-10)8-9-14(16)11-3-5-12(6-4-11)15(17)18/h2-9H,1H3 |
InChIキー |
YCILUQVIRMVIOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


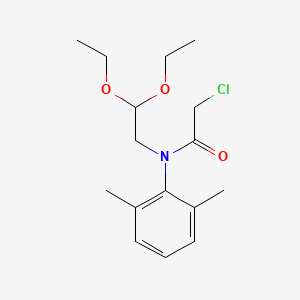
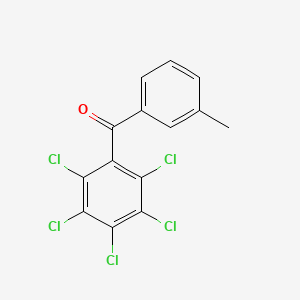

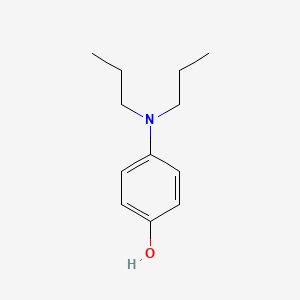

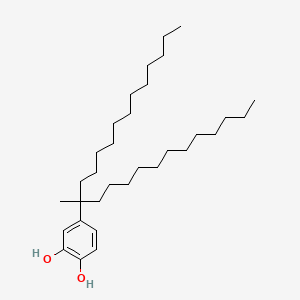
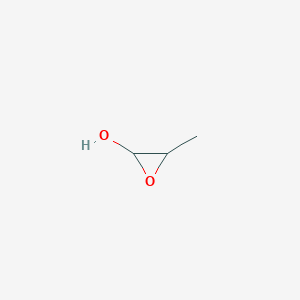
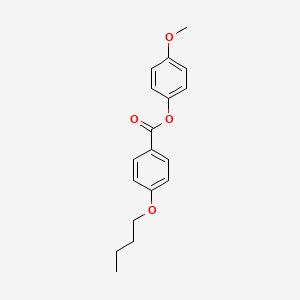


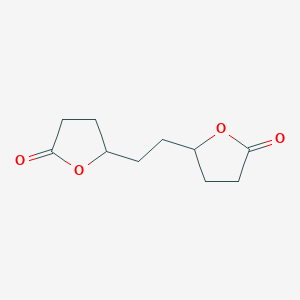
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
